Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S2/c1-3-25-18(22)17-14(26-28(23,24)16-5-4-10-27-16)11-15(21)20(19-17)13-8-6-12(2)7-9-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYHAXBRJUAORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS: 899992-04-2) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₆N₂O₆S₂
- Molecular Weight : 420.5 g/mol
- Structural Features : The compound features a dihydropyridazine core, a sulfonyl group attached to a thiophene ring, and an ethyl ester functional group.
Antitumor Activity
Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant antitumor properties. These compounds have shown inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR, which are critical in tumor progression and proliferation. For instance, research on related pyrazole derivatives has demonstrated their effectiveness in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory potential. Compounds in this class have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis. For example, studies on related pyrazole carboxamide derivatives indicated notable antifungal and antibacterial activities, with mechanisms involving membrane integrity disruption .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like sulfonyl) enhances biological activity by increasing the electrophilicity of the compound.
- Core Structure : The dihydropyridazine core is essential for maintaining the pharmacophore necessary for interaction with biological targets.
- Hydrophobic Interactions : The p-tolyl group contributes to hydrophobic interactions that may enhance binding affinity to target proteins.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | Reduced TNF-α and IL-6 production | |
| Antimicrobial | Disruption of bacterial membranes |
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of related compounds, it was found that derivatives with similar structural motifs significantly inhibited tumor growth in xenograft models. The study highlighted the role of specific substitutions on the dihydropyridazine ring that enhanced cytotoxicity against various cancer cell lines.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of a structurally similar compound. It demonstrated that treatment with this compound reduced edema in animal models of inflammation and inhibited the expression of nitric oxide synthase (iNOS), indicating a potential therapeutic application for inflammatory diseases.
Preparation Methods
Strategic Retrosynthetic Analysis of the Target Compound
The retrosynthetic pathway for Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate divides the molecule into three key components:
- Dihydropyridazine Core : Derived from cyclocondensation of β-keto esters with hydrazines.
- Sulfonate Ester Moiety : Introduced via sulfonylation of a hydroxyl intermediate using thiophene-2-sulfonyl chloride.
- p-Tolyl Substituent : Installed through nucleophilic substitution or palladium-catalyzed coupling at position 1.
This dissection aligns with modular synthesis approaches observed in structurally analogous pyridazines.
Synthesis of the Dihydropyridazine Core
Cyclocondensation of Ethyl Acetoacetate with p-Tolylhydrazine
The foundational step involves forming the 1,6-dihydropyridazine ring through Hantzsch-type cyclization. A modified procedure from Karadeniz et al. employs:
- Reactants : Ethyl acetoacetate (10 mmol), p-tolylhydrazine hydrochloride (10 mmol), ammonium acetate (15 mmol)
- Catalyst : Fe/SiO₂ (2.5 wt%, 0.3 g)
- Conditions : Ethanol, reflux (78°C), 6–8 hours
The reaction proceeds via enamine formation, followed by cyclodehydration to yield Ethyl 6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (Intermediate A) in 68–72% yield.
Key Analytical Data for Intermediate A:
Functionalization at Position 4: Sulfonate Ester Installation
Hydroxylation at C-4
Intermediate A undergoes electrophilic hydroxylation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. After 2 hours, the mixture yields Ethyl 4-hydroxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (Intermediate B) in 58% yield.
Optimization Insights:
Sulfonylation with Thiophene-2-Sulfonyl Chloride
Intermediate B reacts with thiophene-2-sulfonyl chloride (1.2 equiv) in anhydrous pyridine at −20°C. After 12 hours, the mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica chromatography (hexane/EtOAc 3:1) to afford the target compound in 65% yield.
Critical Reaction Parameters:
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (600 MHz, CDCl₃) :
δ 1.38 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.44 (s, 3H, Ar-CH₃), 4.37 (q, J = 7.1 Hz, 2H, OCH₂), 7.02 (dd, J = 5.1, 3.7 Hz, 1H, thiophene H-4), 7.48 (d, J = 3.7 Hz, 1H, thiophene H-3), 7.52 (d, J = 5.1 Hz, 1H, thiophene H-5), 7.29–7.35 (m, 4H, p-tolyl), 8.62 (s, 1H, H-5).¹³C NMR (150 MHz, CDCl₃) :
δ 14.1 (CH₂CH₃), 21.3 (Ar-CH₃), 61.8 (OCH₂), 116.4 (C-5), 127.9–139.2 (aromatic carbons), 162.1 (C=O ester), 164.3 (C=O ketone), 154.7 (S-O sulfonate).
Comparative Analysis of Synthetic Routes
Mechanistic Considerations in Sulfonate Ester Formation
The sulfonylation proceeds via a two-step mechanism:
- Nucleophilic Attack : Hydroxyl oxygen at C-4 attacks electrophilic sulfur in thiophene-2-sulfonyl chloride, forming a tetrahedral intermediate.
- Pyridine-Mediated Deprotonation : Pyridine abstracts the hydroxyl proton, facilitating chloride elimination and sulfonate ester formation.
Density Functional Theory (DFT) Insights:
Scale-Up Challenges and Industrial Relevance
Critical Process Parameters
Q & A
Q. What synthetic strategies are employed to prepare this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including pyridazine ring formation and functionalization of the sulfonate ester and p-tolyl groups. Key steps include:
- Condensation reactions to construct the dihydropyridazine core.
- Sulfonation using thiophen-2-ylsulfonyl chloride under anhydrous conditions.
- Esterification to introduce the ethyl carboxylate group. Optimization requires precise control of temperature (e.g., 60–80°C for sulfonation), solvent polarity (e.g., DMF for nucleophilic substitution), and stoichiometry. Purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- X-ray crystallography resolves the 3D molecular geometry, confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy (1H, 13C, and 2D-COSY) identifies functional groups and verifies substitution patterns.
- HPLC with UV detection monitors purity (>95%) and detects byproducts .
Q. What functional groups dominate the compound’s reactivity?
The sulfonate ester (–OSO₂–) is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols). The 6-oxo group participates in redox reactions (e.g., reduction to alcohols), while the ethyl ester can undergo hydrolysis to carboxylic acids under acidic/basic conditions. Reactivity is influenced by solvent polarity and pH .
Advanced Research Questions
Q. How can reaction conditions be tailored to improve yields in nucleophilic substitution at the sulfonate group?
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.
- Base optimization : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) deprotonates nucleophiles, accelerating substitution.
- Temperature control : Moderate heating (50–70°C) balances reaction rate and side-product formation. Kinetic studies via in-situ FTIR or LC-MS track intermediate formation .
Q. What mechanistic insights explain contradictions in redox behavior of the 6-oxo group?
Conflicting reports on reduction products (e.g., alcohol vs. deoxygenated derivatives) arise from:
- Reducing agent strength : NaBH4 selectively reduces ketones to alcohols, while LiAlH4 may over-reduce the pyridazine ring.
- Solvent effects : Protic solvents stabilize intermediates, altering pathways. Computational studies (DFT) model transition states to predict dominant pathways .
Q. How does structural modification (e.g., p-tolyl vs. phenyl substitution) impact biological activity?
Comparative studies with analogs show:
- p-Tolyl groups enhance lipophilicity, improving membrane permeability in cytotoxicity assays.
- Sulfonate vs. methoxy substituents alter hydrogen-bonding capacity, affecting enzyme inhibition (e.g., kinase assays). SAR (structure-activity relationship) models use molecular docking to prioritize synthetic targets .
Q. What strategies resolve discrepancies in crystallographic vs. spectroscopic data?
- Multi-technique validation : Overlay X-ray-derived bond lengths/angles with DFT-optimized structures.
- Dynamic NMR probes conformational flexibility in solution (e.g., ring puckering in dihydropyridazine).
- Rietveld refinement for powder XRD resolves amorphous impurities .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Incubate in buffers (pH 1–9) and monitor decomposition via LC-MS.
- Thermogravimetric analysis (TGA) assesses thermal stability (25–300°C).
- Light sensitivity tests : Expose to UV-Vis radiation and track photodegradation products .
Q. What statistical methods are recommended for analyzing biological assay variability?
- Dose-response curves with nonlinear regression (e.g., Hill equation) quantify IC50 values.
- ANOVA with post-hoc Tukey tests compares activity across analogs.
- Principal Component Analysis (PCA) identifies structural features correlating with efficacy .
Advanced Mechanistic Studies
Q. Can catalytic systems (e.g., palladium) enable novel transformations of this compound?
Palladium-catalyzed C–H activation or cross-coupling (e.g., Suzuki-Miyaura) can functionalize the pyridazine ring. Key considerations:
- Ligand design : Bulky phosphines (e.g., XPhos) prevent catalyst poisoning.
- Substrate compatibility : Sulfonate groups may require protecting strategies.
In-situ EXAFS monitors catalyst speciation during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
